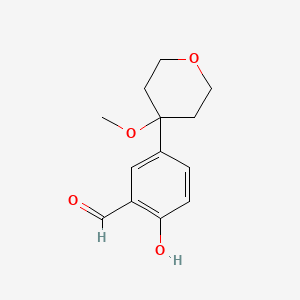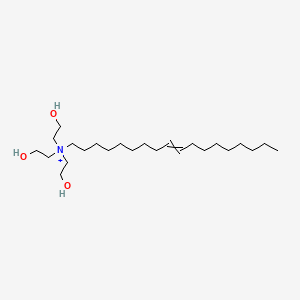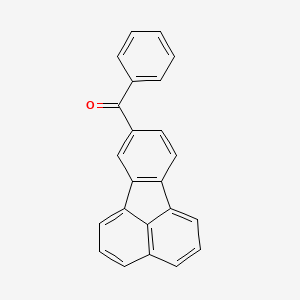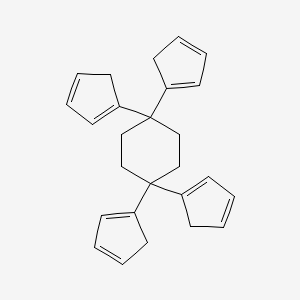
4-Propylbenzene-1,2,3-triol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propylbenzene-1,2,3-triol is an organic compound with the molecular formula C9H12O3 It consists of a benzene ring substituted with a propyl group and three hydroxyl groups at positions 1, 2, and 3
准备方法
Synthetic Routes and Reaction Conditions
4-Propylbenzene-1,2,3-triol can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with propyl chloride in the presence of aluminum chloride (AlCl3) to introduce the propyl group. This is followed by hydroxylation of the benzene ring using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic conditions to introduce the hydroxyl groups .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions
4-Propylbenzene-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones using oxidizing agents like potassium dichromate (K2Cr2O7) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding dihydroxy derivatives using reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be replaced by other substituents using reagents like halogens or nitro compounds
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
4-Propylbenzene-1,2,3-triol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals
作用机制
The mechanism of action of 4-propylbenzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The compound may act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
相似化合物的比较
Similar Compounds
4-Methylbenzene-1,2,3-triol: Similar structure but with a methyl group instead of a propyl group.
4-Ethylbenzene-1,2,3-triol: Similar structure but with an ethyl group instead of a propyl group.
4-Butylbenzene-1,2,3-triol: Similar structure but with a butyl group instead of a propyl group
Uniqueness
4-Propylbenzene-1,2,3-triol is unique due to the presence of the propyl group, which can influence its chemical reactivity and physical properties. The propyl group can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its methyl, ethyl, and butyl analogs.
属性
CAS 编号 |
143894-06-8 |
|---|---|
分子式 |
C9H12O3 |
分子量 |
168.19 g/mol |
IUPAC 名称 |
4-propylbenzene-1,2,3-triol |
InChI |
InChI=1S/C9H12O3/c1-2-3-6-4-5-7(10)9(12)8(6)11/h4-5,10-12H,2-3H2,1H3 |
InChI 键 |
UYXNRGBCOOUFRQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C(=C(C=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5S)-5-Benzyl-3-[(pyridin-3-yl)methylidene]pyrrolidin-2-one](/img/structure/B15163592.png)
![4-[(E)-{4-[Hexyl(methyl)amino]phenyl}diazenyl]benzoic acid](/img/structure/B15163593.png)
![1-Methoxy-3-{[(4-methoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B15163621.png)
![6-Chloro-2-[(3-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]quinoline](/img/structure/B15163628.png)
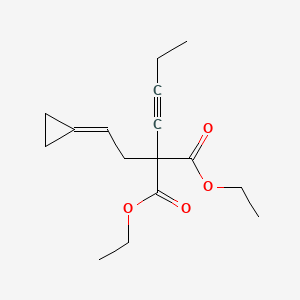
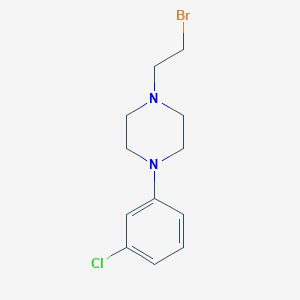
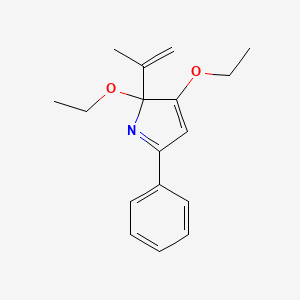
![Hexanoic acid, 6-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, methyl ester](/img/structure/B15163648.png)
